molecular formula C18H17F2N3 B10928949 3-cyclopropyl-4-(difluoromethyl)-1-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine

3-cyclopropyl-4-(difluoromethyl)-1-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10928949
M. Wt: 313.3 g/mol
InChI Key: CQYFSQGUWOSBIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclopropyl-4-(difluoromethyl)-1-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound is characterized by its unique structure, which includes a cyclopropyl group, a difluoromethyl group, and a 4-methylphenyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-4-(difluoromethyl)-1-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step reactions. One common method includes the base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile or its derivatives . The reaction conditions often involve refluxing in glacial acetic acid to construct the pyrazolo[3,4-b]pyridine skeleton .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-efficiency catalysts and continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-4-(difluoromethyl)-1-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-cyclopropyl-4-(difluoromethyl)-1-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen-bonding donor, improving the binding selectivity of biologically active compounds . This compound may inhibit specific enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclopropyl-4-(difluoromethyl)-1-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine is unique due to its combination of a cyclopropyl group, difluoromethyl group, and 4-methylphenyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H17F2N3

Molecular Weight

313.3 g/mol

IUPAC Name

3-cyclopropyl-4-(difluoromethyl)-1-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C18H17F2N3/c1-10-3-5-11(6-4-10)14-9-13(17(19)20)15-16(12-7-8-12)22-23(2)18(15)21-14/h3-6,9,12,17H,7-8H2,1-2H3

InChI Key

CQYFSQGUWOSBIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)F)C(=NN3C)C4CC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.